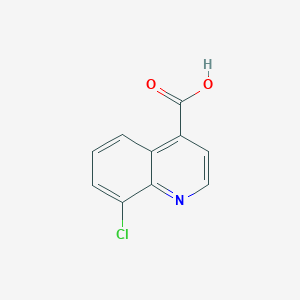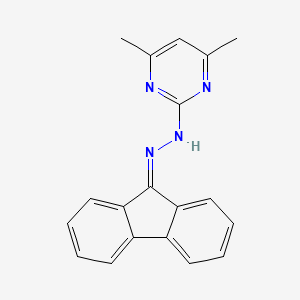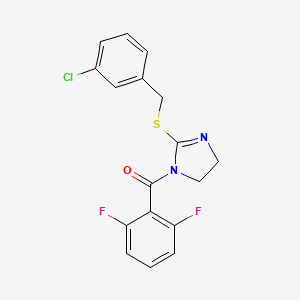
7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorophenol . Fluorophenols are aromatic compounds that have a phenol group substituted with a fluorine atom . They are often used as starting reagents for synthesizing pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde” were not found, fluorophenol derivatives are often synthesized through various chemical reactions . For instance, a fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .Molecular Structure Analysis
The molecular structure analysis of such compounds typically involves techniques like single-crystal X-ray diffraction (SC-XRD) and computational methods . These techniques help in understanding the orientation of the fluorobenzene ring and other structural details .Chemical Reactions Analysis
The chemical reactions involving fluorophenol derivatives can be complex and varied . They often involve reactions with other compounds to form new derivatives with desired properties .Physical And Chemical Properties Analysis
Fluorophenols are typically white to light yellow crystal powders . They have various physical and chemical properties that make them useful in different applications .Aplicaciones Científicas De Investigación
Flame Retardancy in Epoxy Resins
A derivative of 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde, specifically benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), has been utilized to enhance the flame retardancy of epoxy resins. This application is crucial in preventing fires in various settings, especially where epoxy resins are used as adhesives, coatings, or in electronic and composite materials . The addition of BFPPO to epoxy resins results in a significant increase in the limiting oxygen index and a UL-94 V-0 rating, indicating superior flame retardant properties .
Dielectric Property Improvement
The same BFPPO-modified epoxy resins exhibit improved dielectric properties, which is vital for advanced electronic materials. The modification leads to a reduction in both the dielectric constant and dielectric loss factor at different frequencies, making the material more suitable for electronic applications where lower dielectric properties are advantageous .
Corrosion Inhibition
Compounds related to 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde have been studied as corrosion inhibitors for carbon steel in acidic environments. This is particularly important in industries where metal equipment is exposed to corrosive substances. The presence of these compounds can significantly reduce the rate of corrosion, thereby extending the life of the equipment .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-3-1-10(2-4-11)12-5-9(7-16)6-13-14(12)18-8-17-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOSCNMCQKOTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)



![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)
